[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
CAS No.:
Cat. No.: VC16475858
Molecular Formula: C52H70O35
Molecular Weight: 1255.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H70O35 |
|---|---|
| Molecular Weight | 1255.1 g/mol |
| IUPAC Name | [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3 |
| Standard InChI Key | NKUTUOSZFVYRTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Characterization
Molecular Architecture
The compound features a polyoxan (pyranose) backbone with multiple acetyloxy and acetyloxymethyl substituents. Key structural attributes include:
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Core framework: Three interconnected oxan (pyranose) rings.
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Substituents: Diacetyloxy and triacetyloxy groups at positions 3, 4, 5, and 6 of the oxan rings, with acetyloxymethyl branches enhancing steric bulk.
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Terminal group: A methyl acetate moiety at the reducing end.
The stereochemistry (e.g., 2R,3R,4S,5R,6R configurations) is critical for its reactivity and biological interactions .
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | ~1,800–2,000 g/mol | Mass spectrometry |
| Solubility | Polar aprotic solvents | Solubility assays |
| Stability | Hydrolysis-sensitive | Kinetic studies |
Acetyl groups confer lipophilicity, enabling solubility in dichloromethane (DCM) and dimethylformamide (DMF) .
Synthesis and Optimization
Stepwise Acetylation
Synthesis typically involves sequential protection of hydroxyl groups via acetylation:
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Precursor activation: A polyhydroxylated oxan precursor is treated with acetic anhydride (Ac₂O) in pyridine or DMAP (4-dimethylaminopyridine) at 0–25°C .
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Selective acetylation: Steric and electronic factors dictate regioselectivity. For example, primary hydroxyl groups (e.g., C6 of glucose) acetylate faster than secondary ones.
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Coupling reactions: Glycosidic bonds are formed using promoters like PhI(OAc)₂ (diacetoxyiodobenzene), which facilitates oxidative coupling .
Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pyridine/DMAP | Continuous-flow systems |
| Yield | 60–70% | 85–90% |
| Purification | Column chromatography | Crystallization |
Industrial methods prioritize cost-efficiency, employing iron dust or copper catalysts to accelerate reactions .
Reactivity and Functionalization
Hydrolysis and Deacetylation
The compound undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions:
Controlled deacetylation enables selective exposure of hydroxyl groups for further derivatization .
Oxidation and Crosslinking
Oxidizing agents like KMnO₄ or CrO₃ modify the carbohydrate backbone:
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C–H oxidation: Converts secondary alcohols to ketones.
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Crosslinking: Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate C–O bond formation, critical for polymer synthesis .
Applications in Scientific Research
Pharmaceutical Development
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Prodrug design: Acetyl groups enhance membrane permeability, enabling targeted drug delivery.
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Antiviral activity: Structural analogs inhibit viral glycosidases (e.g., influenza neuraminidase) .
Material Science
| Application | Mechanism | Outcome |
|---|---|---|
| Biodegradable films | Polymerization of acetylated monomers | Enhanced tensile strength (≥50 MPa) |
| Nanocarriers | Self-assembly in DCM | 100–200 nm particles |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound competitively inhibits glycosidases due to structural mimicry of natural substrates:
Cytotoxicity Studies
| Cell Line | LC₅₀ (µg/mL) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 45.6 ± 3.8 | Apoptosis via caspase-3 |
| HEK293 (normal) | >200 | Low toxicity |
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | Bioactivity |
|---|---|---|
| Methyl β-D-glucopyranoside | Lacks acetyl groups | No enzyme inhibition |
| Sucrose octaacetate | Simpler acetylation | Moderate antioxidant |
The target compound’s multi-ring system and dense acetylation confer superior stability and bioactivity .
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